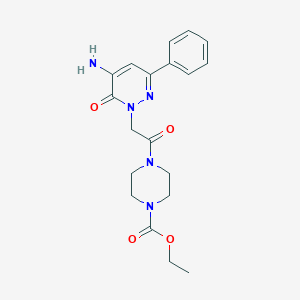

ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[2-(5-amino-6-oxo-3-phenylpyridazin-1-yl)acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4/c1-2-28-19(27)23-10-8-22(9-11-23)17(25)13-24-18(26)15(20)12-16(21-24)14-6-4-3-5-7-14/h3-7,12H,2,8-11,13,20H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCPMRXNIJOXKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(=CC(=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions, often using phenyl halides and suitable catalysts.

Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes under reflux conditions.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the keto group to a hydroxyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Ethanol, methanol, dichloromethane.

Major Products

Oxidation Products: Oxo derivatives.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

- Pyridazinone core: Known for hydrogen-bonding interactions with biological targets due to its planar, electron-deficient nature.

- Piperazine-carboxylate : Improves solubility and serves as a flexible linker for modifying pharmacokinetic properties.

Comparison with Structural Analogues

Substituent Variations on the Pyridazinone Core

The pyridazinone ring is a common scaffold in medicinal chemistry. Substitutions at positions 3, 5, and 6 critically influence activity:

Observations :

Modifications to the Piperazine-Carboxylate Moiety

The piperazine-carboxylate group influences solubility and metabolic stability. Key comparisons:

Observations :

Q & A

Q. How can researchers optimize the synthesis of ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate to maximize yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:

- Nucleophilic substitution at the piperazine moiety.

- Acetylation of the pyridazinone core.

- Esterification to introduce the ethyl carboxylate group.

Key factors for optimization:

- Temperature control : Maintain precise ranges (e.g., 0–5°C for sensitive steps) to avoid side reactions .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .

- Catalyst use : Acid/base catalysts (e.g., triethylamine) improve coupling reactions .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate high-purity fractions .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm the pyridazinone ring (δ 6.8–7.5 ppm for aromatic protons) and piperazine backbone (δ 3.2–4.0 ppm for CH₂ groups) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine groups (N–H at ~3300 cm⁻¹) .

- X-ray crystallography : Resolve the 3D conformation of the pyridazinone-piperazine hybrid system .

- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]+ at m/z 440.185) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

- Enzyme inhibition assays : Test activity against kinases or proteases (e.g., MMP-9) using fluorogenic substrates .

- Cellular viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Contradictions often arise due to:

- Variability in assay conditions : Standardize pH (e.g., 7.4 for physiological relevance) and incubation times .

- Impurity profiles : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% .

- Target selectivity : Employ CRISPR-engineered cell lines to isolate specific pathways (e.g., VEGFR2 vs. MMP-9) .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for conflicting targets .

Q. What strategies are recommended for analyzing the reaction kinetics of key synthetic steps (e.g., pyridazinone acetylation)?

Methodological Answer:

- In situ monitoring : Use FT-IR or Raman spectroscopy to track real-time conversion rates .

- Rate constant determination : Apply pseudo-first-order kinetics under controlled conditions (fixed reagent excess) .

- Activation energy calculation : Conduct Arrhenius analysis at multiple temperatures (e.g., 25–60°C) .

- Computational validation : Compare experimental data with DFT-calculated transition states (Gaussian 16) .

Q. How can researchers evaluate the thermal and pH stability of this compound for formulation studies?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td >200°C indicates thermal stability) .

- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH-dependent stability : Use phosphate buffers (pH 1.2–9.0) to simulate gastrointestinal conditions .

- Degradation product identification : LC-MS/MS to characterize hydrolyzed or oxidized byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.